![molecular formula C14H14N2O2S B7542076 N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
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Overview
Description
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide, also known as MTPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTPT is a thiazole derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide is its potential therapeutic applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases and conditions. Additionally, this compound has been shown to be relatively non-toxic and well-tolerated in animal models.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to administer this compound in vivo and can limit its effectiveness in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of this compound derivatives with improved solubility and efficacy could lead to the development of more effective treatments for various diseases and conditions.
Synthesis Methods
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzyl bromide with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then treated with acetic anhydride to form the thiazole ring. Finally, the resulting thiazole is reacted with propargyl bromide to form this compound.
Scientific Research Applications
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
This compound has also been studied for its anti-inflammatory and antioxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. These properties make this compound a potential candidate for the treatment of inflammatory diseases and conditions associated with oxidative stress.
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-3-13(17)16-14-15-9-12(19-14)8-10-4-6-11(18-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOVYMCKIWASPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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